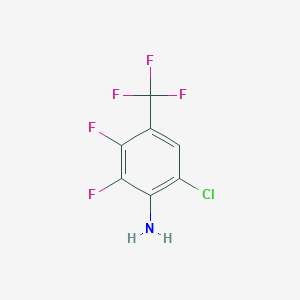
6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic trifluoromethoxylation of alkyl halides . Chlorine/fluorine exchange using trichloromethylpyridine has also been reported .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4F5N/c8-4-2-1-3 (7 (10,11)12)6 (13)5 (4)9/h1-2H,13H2 . This indicates the presence of a nitrogen atom, five fluorine atoms, a chlorine atom, and several carbon and hydrogen atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Properties
The chemical reactivity and structural properties of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline make it a valuable compound in the synthesis of novel materials and intermediates. For example, its involvement in the formation of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through the reaction with chloral and subsequent treatment with thioglycolic acid showcases its role in producing compounds with potential for material science and chemistry applications (Issac & Tierney, 1996).
Environmental Applications
The fluorinated structure of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline is analogous to per- and polyfluoroalkyl substances (PFASs), which are of significant concern due to their environmental persistence and potential health risks. Research into fluorinated alternatives and their environmental fate, including the study of novel fluorinated compounds, provides insights into potential less harmful substitutes for PFASs. This context includes the investigation of hexafluoropropylene oxide dimer (HFPO-DA) and related compounds as dominant perfluorinated pollutants, suggesting the importance of understanding the environmental behavior of structurally related fluorinated anilines (Wang et al., 2019).
Organic Synthesis and Drug Design
In the realm of organic synthesis and drug design, the unique properties conferred by the trifluoromethyl group in 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline are invaluable. The trifluoromethyl group is known to significantly affect the pharmacokinetic and pharmacodynamic properties of compounds, making this chemical a critical building block in the development of new pharmaceuticals. Its utility in enhancing the activity and stability of drugs is exemplified in the strategic placement of the trifluoromethyl substituent in antitubercular agents, demonstrating its potential to improve potency and drug-like properties (Thomas, 1969).
Safety and Hazards
Wirkmechanismus
Target of Action
Anilines, in general, are known to interact with various biological targets, depending on their specific chemical structure .
Mode of Action
It’s worth noting that anilines are often used in organic synthesis, suggesting that they may interact with their targets through covalent bonding or intermolecular forces .
Biochemical Pathways
Anilines are known to participate in various chemical reactions, including the suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The compound’s chemical structure suggests that it may have significant reactivity, potentially leading to various biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity .
Eigenschaften
IUPAC Name |
6-chloro-2,3-difluoro-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF5N/c8-3-1-2(7(11,12)13)4(9)5(10)6(3)14/h1H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXZMNBNIFKFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)N)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654242 |
Source


|
| Record name | 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline | |
CAS RN |
914635-28-2 |
Source


|
| Record name | 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((((2,4-Difluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6355718.png)
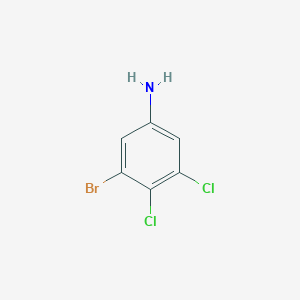
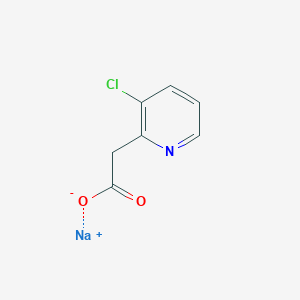
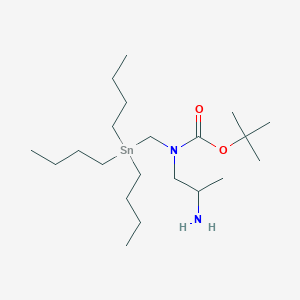



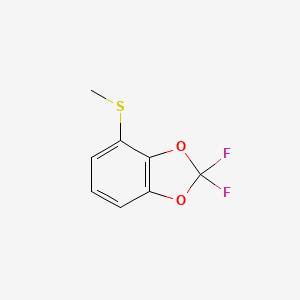
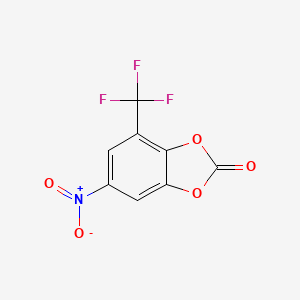
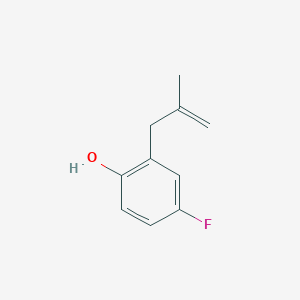
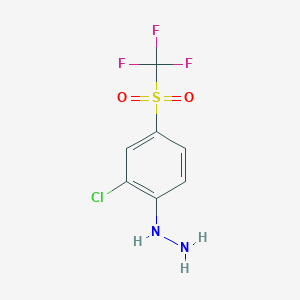

![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxene-5,7-dicarboxylic acid, 95%](/img/structure/B6355811.png)
